molecular formula C32H34N2O3 B14918975 10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4-trihydro-5H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one

10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4-trihydro-5H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one

Cat. No.: B14918975
M. Wt: 494.6 g/mol
InChI Key: DYKFSOVWJZHDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core with a seven-membered ring containing two nitrogen atoms. The structure features a hexanoyl group at position 10, a 4-methoxyphenyl substituent at position 11, and a phenyl group at position 2. The 4-methoxyphenyl group contributes electron-donating effects, which may modulate receptor binding or pharmacokinetic properties .

Properties

Molecular Formula

C32H34N2O3

Molecular Weight

494.6 g/mol

IUPAC Name

5-hexanoyl-6-(4-methoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O3/c1-3-4-6-15-30(36)34-28-14-10-9-13-26(28)33-27-20-24(22-11-7-5-8-12-22)21-29(35)31(27)32(34)23-16-18-25(37-2)19-17-23/h5,7-14,16-19,24,32-33H,3-4,6,15,20-21H2,1-2H3

InChI Key

DYKFSOVWJZHDGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepin core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepin core structure.

    Introduction of the hexanoyl group: The hexanoyl group is introduced through an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.

    Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on substituent variations, physicochemical properties, and pharmacological implications.

Structural Comparison

Table 1: Substituent Analysis of Key Analogs

Compound Name Position 10 Substituent Position 11 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound Hexanoyl (C6 acyl) 4-Methoxyphenyl Phenyl Not reported High lipophilicity; potential CNS activity due to benzodiazepine core
11-(5-Methylfuran-2-yl)-3-(4-Methylphenyl)-...diazepin-1-one () - 5-Methylfuran-2-yl 4-Methylphenyl Not reported Furan moiety may enhance solubility; methylphenyl improves metabolic stability
3-(4-Methoxyphenyl)-11-[4-(Trifluoromethyl)phenyl]-...diazepin-1-one () - 4-(Trifluoromethyl)phenyl 4-Methoxyphenyl Not reported Trifluoromethyl group increases electronegativity and oxidative stability
11-(4-Chlorophenyl)-3-Phenyl-...diazepin-1-one () - 4-Chlorophenyl Phenyl Not reported Chlorine atom enhances binding affinity to hydrophobic pockets
10-Acetyl-11-(2,4-Dichlorophenyl)-...diazepin-1-one () Acetyl (C2 acyl) 2,4-Dichlorophenyl - Not reported Dichlorophenyl enhances halogen bonding; shorter acyl chain reduces lipophilicity
10-Acetyl-11-[3-(Benzyloxy)-4-Methoxyphenyl]-...diazepin-1-one () Acetyl 3-(Benzyloxy)-4-Methoxyphenyl - 496.60 Benzyloxy group introduces steric bulk, potentially reducing receptor access
Pharmacological Implications
  • Lipophilicity: The target compound’s hexanoyl group confers higher lipophilicity compared to acetyl-substituted analogs (e.g., ), which may enhance blood-brain barrier penetration but increase plasma protein binding .
  • Electron Effects : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the electron-withdrawing trifluoromethyl group in ’s analog, suggesting divergent receptor interaction profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.